molecular formula C7H15ClO3S B13476258 2-(Ethoxymethyl)butane-1-sulfonyl chloride

2-(Ethoxymethyl)butane-1-sulfonyl chloride

Cat. No.: B13476258
M. Wt: 214.71 g/mol
InChI Key: SUIGTEBWFOSWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a derivative of butane-1-sulfonyl chloride, where an ethoxymethyl group is attached to the second carbon of the butane chain. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with ethoxymethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

2-(Ethoxymethyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Uniqueness

The uniqueness of this compound lies in its ethoxymethyl group, which provides additional reactivity and versatility in chemical synthesis compared to simpler sulfonyl chlorides .

Properties

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

IUPAC Name

2-(ethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C7H15ClO3S/c1-3-7(5-11-4-2)6-12(8,9)10/h7H,3-6H2,1-2H3

InChI Key

SUIGTEBWFOSWDD-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.